molecular formula C5H10O2 B166785 Tetrahydrofurfuryl alcohol CAS No. 97-99-4

Tetrahydrofurfuryl alcohol

Cat. No.: B166785
CAS No.: 97-99-4
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl alcohol is an organic compound with the formula HOCH₂C₄H₇O. Structurally, it consists of a tetrahydrofuran ring substituted in the 2-position with a hydroxymethyl group. It is a colorless liquid commonly used as a specialty solvent and synthetic intermediate, particularly in the production of 3,4-dihydropyran .

Mechanism of Action

Target of Action

Tetrahydrofurfuryl alcohol (THFA) is an important raw material for the preparation of furan-based compounds . It is used as a specialty solvent and synthetic intermediate, for instance, to 3,4-dihydropyran . It is also a solvent modifier for sodium borohydride used in enantioselective reduction of aromatic imines or ketones to the corresponding alcohols .

Mode of Action

THFA undergoes chemoselective hydrogenolysis catalyzed by Rh/SiO2 modified with ReOx species to yield 1,5-pentanediol . It also undergoes lanthanum-mediated Michael-type addition reaction with maleate to form alkoxybutanedioic acid . In a study, THFA was successfully synthesized into 2-methyl tetrahydrofuran (2-MTHF) for the first time by a solvent-free technique . The Ag–CeOx/MCM-41 catalyst was synthesized by the impregnation method . The presence of the Ce4+/Ce3+ redox pair and Ag NPs (Ag0) on the surface of the Ag–CeOx/MCM-41 catalyst was verified .

Biochemical Pathways

The selective hydrogenation of furfural (FAL) into THFA under mild conditions (30 °C) in aqueous media using an Rh-loaded carbon (Rh/C) catalyst in a one-pot fashion has been described . In FAL hydrogenation, the Rh/C catalyst showed a high THFA yield (92%) with 93% selectivity in aqueous media . THFA is a total hydrogenation product readily obtained from furfural conversion .

Pharmacokinetics

It is known that thfa is a non-carcinogenic, biodegradable, protic solvent . More research is needed to fully understand the ADME properties of THFA and their impact on bioavailability.

Biochemical Analysis

Biochemical Properties

Tetrahydrofurfuryl alcohol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo chemoselective hydrogenolysis catalyzed by Rh/SiO₂ modified with ReOₓ species to yield 1,5-pentanediol . Additionally, this compound can participate in Michael-type addition reactions with maleate to form alkoxybutanedioic acid . These interactions highlight its versatility in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby impacting cellular function

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound undergoes chemoselective hydrogenolysis catalyzed by Rh/SiO₂, resulting in the formation of 1,5-pentanediol . These binding interactions and subsequent biochemical reactions are crucial for understanding the compound’s effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the conversion of furfural to this compound using nickel-based catalysts has been investigated, with reaction time and temperature playing significant roles in the conversion efficiency . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that varying the dosage can lead to different outcomes, including threshold effects and potential toxic or adverse effects at high doses . These studies are crucial for determining safe and effective dosage ranges for potential therapeutic applications and for understanding the compound’s pharmacokinetics and toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is a precursor to 1,5-pentanediol, which is produced through a chemical catalysis process involving biomass-derived materials . The metabolic pathways of this compound also include its conversion to other valuable chemicals, such as 2-methyl tetrahydrofuran, through selective oxidation . These pathways highlight the compound’s role in biochemical and industrial processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function . Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular processes and for developing targeted delivery strategies.

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how this compound exerts its effects at the cellular level and for identifying potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl alcohol is primarily synthesized through the hydrogenation of furfural. This process involves the catalytic hydrogenation of furfural in the presence of a metal catalyst such as nickel, palladium, or rhodium under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the hydrogenation of furfural to produce this compound is typically carried out in a continuous flow reactor. The process involves the use of supported metal catalysts and operates under optimized conditions to maximize yield and selectivity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

oxolan-2-ylmethanol
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InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
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InChI Key

BSYVTEYKTMYBMK-UHFFFAOYSA-N
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Canonical SMILES

C1CC(OC1)CO
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID1029128
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Molecular Weight

102.13 g/mol
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Physical Description

Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma
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Boiling Point

178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C
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Flash Point

167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c.
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Solubility

Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol)
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Density

1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052
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Vapor Density

3.522 (Air = 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186
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Color/Form

Colorless liquid

CAS No.

97-99-4, 93842-55-8
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Melting Point

Less than -80 °C, < -80 °C
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Record name Tetrahydro-2-furanmethanol
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URL http://www.hmdb.ca/metabolites/HMDB0031175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tetrahydrofurfuryl alcohol?

A1: this compound is represented by the molecular formula C5H10O2 and has a molecular weight of 102.13 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, research has explored the spectroscopic properties of THFA using techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These studies provide valuable insights into its molecular structure, vibrational modes, and fragmentation patterns. []

Q3: What are the dominant conformations of this compound in the gas phase?

A3: Rotational spectroscopy and computational studies have revealed that THFA predominantly exists in two stable conformations in the gas phase: envelope (E) and twist (T). The preference for either conformation is influenced by the orientation of the hydroxymethyl (CH2OH) group relative to the tetrahydrofuran (THF) ring. []

Q4: Can this compound be used as a starting material for the production of other chemicals?

A4: Yes, THFA is considered a platform chemical and can be converted into various valuable chemicals, including 1,5-pentanediol (1,5-PeD), 2-methyltetrahydrofuran (2-MeTHF), and tetrahydropyran (THP), through processes like hydrogenolysis and ring-opening reactions. [, , ]

Q5: What role does this compound play in the production of 1,5-pentanediol?

A5: THFA serves as a key intermediate in the production of 1,5-PeD, a valuable chemical used in polymers and other applications. The selective hydrogenolysis of THFA, typically catalyzed by supported metal catalysts such as Pt/WO3/ZrO2, leads to the formation of 1,5-PeD. []

Q6: What catalysts are effective for the hydrogenation of furfural to this compound?

A6: Supported palladium catalysts, especially those on titania (TiO2) supports, have shown promising activity and selectivity towards THFA production in the hydrogenation of furfural. The addition of platinum (Pt) to palladium (Pd) catalysts can further enhance the yield of THFA due to a synergistic effect. []

Q7: How does the choice of support material influence the catalytic performance of palladium catalysts in furfural hydrogenation?

A7: The physicochemical properties of the support material can significantly impact the activity and selectivity of Pd catalysts. For instance, acidic supports tend to favor the formation of this compound, while supports like TiO2 can enhance the selectivity towards cyclopentanone. []

Q8: How does supercritical carbon dioxide (scCO2) affect the hydrogenolysis of this compound?

A8: Using scCO2 as a solvent in the hydrogenolysis of THFA, particularly with a rhodium (Rh) supported on MCM-41 catalyst, has been shown to improve both the conversion of THFA and the selectivity towards 1,5-pentanediol. This enhancement is attributed to the increased solubility of THFA in scCO2 and the formation of a single-phase reaction mixture. []

Q9: Can this compound be converted into tetrahydropyran?

A9: Yes, research has demonstrated the successful one-pot conversion of THFA to tetrahydropyran using a nickel-based catalyst supported on HZSM-5 zeolite under aqueous-phase conditions. This process highlights the versatility of THFA as a platform chemical. []

Q10: How do nickel-based catalysts perform in the conversion of this compound to value-added chemicals?

A10: Ni-based catalysts, particularly those supported on materials like HZSM-5 and Al2O3, have shown promising activity in converting THFA into valuable products like tetrahydropyran and 1,5-pentanediol. The performance of these catalysts can be further tuned by adjusting parameters like the catalyst composition, reaction temperature, and hydrogen pressure. [, ]

Q11: Can this compound be used in antifreeze solutions?

A11: Yes, THFA remains a mobile liquid even at temperatures as low as -75°C, even with the presence of water. This property, coupled with its lower heat capacity and surface tension compared to ethylene glycol, makes it a viable component in antifreeze solutions. []

Q12: What are the implications of using this compound in systems containing rubber?

A12: While THFA has potential as an antifreeze component, it's crucial to consider its compatibility with rubber materials. Studies indicate that prolonged exposure to THFA can lead to more significant swelling and softening of natural and synthetic rubbers compared to ethylene glycol. []

Q13: Are there strategies for recycling and waste management of this compound?

A13: Developing efficient and environmentally friendly strategies for recycling and managing THFA waste is crucial for its sustainable utilization. Research in this area could focus on exploring methods for recovering THFA from waste streams and developing biodegradable alternatives.

Q14: How is this compound used in the delignification of lignocellulosic biomass?

A14: THFA, in conjunction with hydrochloric acid (HCl), has been explored as a pulping agent for lignocellulosic materials like rice straw. This process, known as THFA/HCl pulping, effectively removes lignin from biomass, enabling the production of pulp for various applications. [, ]

Q15: What are the kinetics of delignification in this compound/HCl pulping?

A15: Kinetic studies of THFA/HCl pulping have revealed that the delignification process typically occurs in two distinct phases, each characterized by different reaction rates. These rates are influenced by factors like HCl concentration and temperature, allowing for optimization of the pulping process. []

Q16: Can this compound be used in the preparation of polymers?

A16: Yes, THFA can be used as a building block in the synthesis of various polymers. For instance, the ring-opening polymerization of THFA can lead to the formation of poly(this compound), a polymer with potential applications in coatings and adhesives. []

Q17: What is the role of this compound in the synthesis of pyridine?

A17: THFA can be employed as a starting material for synthesizing pyridine, a valuable heterocyclic compound. This synthesis typically involves a gas-phase reaction between THFA and ammonia over a suitable catalyst, such as MoO3/γ-Al2O3. []

Q18: What is the significance of this compound in lichen chemistry?

A18: Research has identified a novel derivative of THFA, named xantholamine, in the lichen species Xanthoria parietina. This discovery highlights the diverse chemical structures found in natural sources and the potential of THFA derivatives in biological systems. []

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